molecular formula C12H11NO B12653945 N,N-Diphenylhydroxylamine CAS No. 1079-64-7

N,N-Diphenylhydroxylamine

Cat. No.: B12653945
CAS No.: 1079-64-7
M. Wt: 185.22 g/mol
InChI Key: FMMQDMHSGNXJSQ-UHFFFAOYSA-N
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Description

N,N-Diphenylhydroxylamine: is an organic compound with the molecular formula C₁₂H₁₁NO . It is a derivative of hydroxylamine where both hydrogen atoms are replaced by phenyl groups. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the above synthetic routes can be scaled up for industrial applications, ensuring the availability of the compound for various uses.

Scientific Research Applications

Chemistry: N,N-Diphenylhydroxylamine is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of nitrones and other nitrogen-containing compounds .

Biology and Medicine: Research has shown that derivatives of this compound have potential antibacterial properties. These compounds can inhibit bacterial ribonucleotide reductase, an enzyme essential for DNA synthesis and repair .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .

Biological Activity

N,N-Diphenylhydroxylamine (DPHA) is an organic compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article delves into its biological effects, mechanisms of action, and relevant research findings.

  • Chemical Formula : C12H13NO
  • Molecular Weight : 201.24 g/mol
  • Structure : DPHA consists of two phenyl groups attached to a hydroxylamine functional group, which contributes to its reactivity and biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to undergo metabolic activation, leading to the formation of reactive metabolites. The key mechanisms include:

  • N-Oxidation : DPHA can be oxidized to form N-hydroxy derivatives, which can interact with biological macromolecules such as DNA and proteins, potentially leading to mutagenic effects .
  • Formation of Nitrenium Ions : The metabolic activation can produce nitrenium ions, highly reactive species that can form adducts with nucleophilic sites in DNA, contributing to genotoxicity .
  • Antioxidant Activity : Some studies suggest that DPHA may exhibit antioxidant properties, scavenging free radicals and preventing oxidative damage in cellular systems .

1. Antimicrobial Activity

Recent studies have shown that derivatives of DPHA exhibit significant antimicrobial properties against various pathogenic bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives demonstrated MIC values as low as 2 µg/mL against Gram-positive bacteria .
  • Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and interference with essential metabolic processes.

2. Toxicity Studies

Toxicity assessments indicate that while DPHA can be harmful at elevated concentrations, it shows relatively low toxicity towards healthy cell lines:

  • Cell Viability : In vitro studies have reported insignificant cytotoxic effects on non-cancerous cell lines at therapeutic concentrations .
  • Dose-Response Relationship : Higher doses correlate with increased toxicity, highlighting the importance of dosage in therapeutic applications.

Case Study 1: Antimicrobial Efficacy

A study conducted in 2021 focused on the synthesis and evaluation of this compound derivatives against bacterial strains:

  • Findings : The synthesized compounds showed potent activity against both Gram-positive and Gram-negative bacteria.
  • : These findings suggest potential applications in developing new antibiotics amid rising antimicrobial resistance .

Case Study 2: Genotoxicity Assessment

Research exploring the genotoxic potential of DPHA revealed:

  • DNA Interaction : Experiments indicated that N-hydroxylamine derivatives formed adducts with DNA, leading to mutations in bacterial models.
  • Implication : This underscores the need for careful handling and further investigation into the safety profile of DPHA in pharmaceutical formulations .

Comparative Analysis

PropertyThis compoundOther Hydroxylamines
Antimicrobial ActivityYesVaries by structure
GenotoxicityModerateOften high
Antioxidant ActivityPossibleCommonly observed
Toxicity (in vitro)Low at therapeutic dosesVaries widely

Properties

CAS No.

1079-64-7

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

N,N-diphenylhydroxylamine

InChI

InChI=1S/C12H11NO/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,14H

InChI Key

FMMQDMHSGNXJSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)O

Origin of Product

United States

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